Sodium dibunate
Overview
Description
Sodium dibunate is a sodium salt of dibunic acid, known for its application as a cough suppressant. It is marketed under various trade names such as Becantal, Becantex, and Linctussal . The compound is recognized for its ability to suppress cough without causing sedation, euphoria, habituation, or respiratory depression, unlike narcotic antitussives such as codeine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dibunate is synthesized by reacting dibunic acid with sodium hydroxide. The reaction typically involves dissolving dibunic acid in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale neutralization of dibunic acid with sodium hydroxide. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Sodium dibunate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium dibunate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular pathways and as a tool in biochemical assays.
Medicine: Primarily used as a cough suppressant, with ongoing research into its broader therapeutic applications.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of sodium dibunate involves its ability to act on the cough reflex pathway. It works by blocking afferent signals in the reflex arc that controls cough, thereby suppressing the cough response. This action is achieved without causing sedation or respiratory depression, making it a safer alternative to narcotic antitussives .
Comparison with Similar Compounds
Benzonatate: Another peripherally acting cough suppressant.
Codeine: A narcotic antitussive with sedative properties.
Dextromethorphan: A centrally acting cough suppressant.
Comparison:
Sodium Dibunate vs. Benzonatate: Both are peripherally acting and do not cause sedation or respiratory depression. this compound is preferred for its lower incidence of side effects.
This compound vs. Codeine: this compound does not cause sedation, euphoria, or habituation, making it a safer alternative.
This compound vs. Dextromethorphan: this compound acts peripherally, whereas dextromethorphan acts centrally.
This compound stands out for its safety profile and effectiveness as a cough suppressant, making it a valuable compound in both medical and industrial applications.
Properties
CAS No. |
14992-59-7 |
---|---|
Molecular Formula |
C18H24NaO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
sodium;2,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21); |
InChI Key |
KMRZPPDXZYJEPL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
14992-59-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium dibunate; Dibunato di sodio; L 1633; L-1633; L1633; Becantex; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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